Cas no 31952-91-7 ((2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid)
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid Chemical and Physical Properties
Names and Identifiers
-
- L-HOMOCARNOSINE SULFATE
- 2-(4-aminobutanoylamino)-3-(3H-imidazol-4-yl)propanoic acid
- homocarnosine sulfate
- homocarnosine sulphate
- L-(+)-homocarnosine sulfate
- L-Homocarnosine sulfate #-Aminobutyryl-L-histidine sulfate
- L-Homocarnosine sulfate salt
- sulfuric acid
- 2-(4-aminobutanoylamino)-3-(3H-imidazol-4-yl)propanoic acid; sulfuric acid
- (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid
- 31952-91-7
- CHEMBL1221948
- EN300-173328
- (4-Aminobutanoyl)-l-histidine compound with sulfuric acid (1:1)
- (2S)-2-(4-Aminobutanamido)-3-(1H-imidazol-4-yl)propanoicacid,sulfuricacid
- (2S)-2-(4-AMINOBUTANAMIDO)-3-(1H-IMIDAZOL-4-YL)PROPANOIC ACID; SULFURIC ACID
- CS-0266316
-
- Inchi: 1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4)/t8-;/m0./s1
- InChI Key: YQJJBZFOWMESSQ-QRPNPIFTSA-N
- SMILES: S(=O)(=O)(O)O.O=C(CCCN)N[C@H](C(=O)O)CC1=CN=CN1
Computed Properties
- Exact Mass: 338.09000
- Monoisotopic Mass: 338.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 354
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 204A^2
Experimental Properties
- Boiling Point: 646.9°Cat760mmHg
- Flash Point: 345.1°C
- PSA: 204.08000
- LogP: 0.77970
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336986-1g |
(4-Aminobutanoyl)-l-histidine compound with sulfuric acid (1:1) |
31952-91-7 | 95% | 1g |
¥5040.00 | 2024-08-02 | |
| Enamine | EN300-173328-0.05g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-173328-0.1g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 0.1g |
$755.0 | 2023-09-20 | ||
| Enamine | EN300-173328-0.25g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 0.25g |
$789.0 | 2023-09-20 | ||
| Enamine | EN300-173328-0.5g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-173328-1.0g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 1g |
$857.0 | 2023-06-07 | ||
| Enamine | EN300-173328-2.5g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-173328-5.0g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 5g |
$2485.0 | 2023-06-07 | ||
| Enamine | EN300-173328-10.0g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 10g |
$3683.0 | 2023-06-07 | ||
| Enamine | EN300-173328-1g |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid |
31952-91-7 | 1g |
$857.0 | 2023-09-20 |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid
Comprehensive Overview of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid (CAS No. 31952-91-7)
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid (CAS No. 31952-91-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural and functional properties. This compound is a derivative of histidine, an essential amino acid, and is modified by the addition of a 4-aminobutanoic acid moiety and a sulfuric acid group. The combination of these functional groups imparts distinct chemical and biological characteristics that make it a valuable candidate for various applications in pharmaceutical research and development.
The structure of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid is particularly noteworthy. The histidine residue, with its imidazole ring, plays a crucial role in many biological processes, including pH regulation, metal ion binding, and enzyme catalysis. The addition of the 4-aminobutanoic acid moiety introduces a flexible linker that can influence the compound's conformational flexibility and binding properties. The sulfuric acid group further enhances the compound's solubility and reactivity, making it suitable for a wide range of chemical reactions and biological assays.
Recent studies have explored the potential applications of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid in drug discovery and development. One area of focus has been its use as a building block for the synthesis of novel peptides and peptidomimetics. These compounds have shown promise in targeting specific receptors and enzymes involved in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, researchers have synthesized peptides containing this compound to enhance their binding affinity to G protein-coupled receptors (GPCRs), which are important therapeutic targets.
In addition to its role in peptide synthesis, (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid has been investigated for its potential as a chelating agent. The imidazole ring and the sulfuric acid group can coordinate with metal ions, forming stable complexes that have applications in imaging agents and drug delivery systems. These complexes can be designed to improve the pharmacokinetic properties of drugs, such as their stability, solubility, and bioavailability.
The biological activity of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid has also been studied in detail. In vitro experiments have shown that this compound can modulate the activity of certain enzymes and receptors. For example, it has been found to inhibit the activity of histidine decarboxylase, an enzyme involved in the biosynthesis of histamine. This inhibition could have therapeutic implications for conditions characterized by excessive histamine production, such as allergic reactions and asthma.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid. Preliminary results are promising, with several compounds showing favorable pharmacological profiles and minimal side effects. These findings suggest that this compound has significant potential as a lead molecule for the development of new drugs.
In conclusion, (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, sulfuric acid (CAS No. 31952-91-7) is a versatile compound with a wide range of applications in medicinal chemistry and biochemistry. Its unique structural features make it an attractive candidate for the synthesis of novel peptides and peptidomimetics, chelating agents, and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of biological processes and developing innovative treatments for various diseases.
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